molecular formula C10H16F2N2O2 B2565586 2-acetamido-N-(4,4-difluorocyclohexyl)acetamide CAS No. 2034461-94-2

2-acetamido-N-(4,4-difluorocyclohexyl)acetamide

Cat. No. B2565586
CAS RN: 2034461-94-2
M. Wt: 234.247
InChI Key: KPCLAKXDAXXXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetamido-N-(4,4-difluorocyclohexyl)acetamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential application in drug discovery. This compound is also known as Difluoromethylornithine (DFMO) and has been studied extensively for its ability to inhibit the activity of ornithine decarboxylase (ODC), an enzyme that is involved in the synthesis of polyamines.

Scientific Research Applications

  • Electrophilic Fluorinating Agent : N-halogeno compounds, specifically perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], have shown potential as site-selective electrophilic fluorinating agents. This compound fluorinates various substrates under mild conditions and is synthesized from pentafluoropyridine (Banks, Besheesh, & Tsiliopoulos, 1996).

  • Synthesis and Characterization of Derivatives : The synthesis, characterization, and Hirshfeld surface analysis of a 2-thiophene acetic acid derivative, N,N′-dicyclohexylcarbamoyl-2-(thiophen-2-yl)acetamide, have been reported. This compound has been characterized by various techniques, including IR and single-crystal X-ray diffraction, which provide insights into its molecular structure (Rani et al., 2015).

  • Electrocatalytic Oxidation in Organic Chemistry : A method involving 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) has been developed for the electrocatalytic oxidation of primary alcohols and aldehydes to carboxylic acids. This method demonstrates the utility of acetamide derivatives in facilitating mild oxidation reactions in organic chemistry (Rafiee et al., 2018).

  • Synthesis and Conformational Analysis of Opioid Agonists : Studies on acetamides, such as 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamides, have been conducted to understand their synthesis and conformational properties. These studies are significant in the development of potent opioid kappa agonists (Costello et al., 1991).

  • Photoreactions of Pharmaceutical Compounds : Research has investigated the photoreactions of flutamide, an anti-cancer drug, in different solvents. Understanding the photoreactions of such compounds is essential for assessing their stability and efficacy (Watanabe, Fukuyoshi, & Oda, 2015).

  • Chemoselective Acetylation in Drug Synthesis : The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide has been explored for synthesizing antimalarial drugs. This study highlights the role of acetamide derivatives in the synthesis of pharmaceutical compounds (Magadum & Yadav, 2018).

  • Muscarinic Agonist Activity of Derivatives : Substituted N-(silatran-1-ylmethyl)acetamides have been synthesized and analyzed for their partial muscarinic agonist activities, demonstrating the potential of acetamide derivatives in modulating biological receptors (Pukhalskaya et al., 2010).

Mechanism of Action

    Biochemical Pathways

    2-acetamido-N-(4,4-difluorocyclohexyl)acetamide is suggested to be involved in the inhibition of hepatic glycosaminoglycan biosynthesis . Glycosaminoglycans are long unbranched polysaccharides consisting of a repeating disaccharide unit. They are involved in various biological functions including cell-cell recognition and adhesion, regulation of cell growth, and participation in inflammatory and coagulation reactions.

properties

IUPAC Name

2-acetamido-N-(4,4-difluorocyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O2/c1-7(15)13-6-9(16)14-8-2-4-10(11,12)5-3-8/h8H,2-6H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCLAKXDAXXXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.